4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. Benzoxazepines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2,4-dichlorobenzylamine with a suitable diketone in the presence of a base, followed by cyclization to form the benzoxazepine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-(2,4-dichlorobenzyl)-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other benzoxazepine derivatives, such as:
Miconazole: Another compound with a 2,4-dichlorobenzyl moiety, known for its antifungal activity.
Sertaconazole: A derivative with a benzothiophene group, enhancing its lipophilicity and penetration through biological membranes. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C17H13Cl2NO3 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-2-methyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C17H13Cl2NO3/c1-10-16(21)20(9-11-6-7-12(18)8-14(11)19)17(22)13-4-2-3-5-15(13)23-10/h2-8,10H,9H2,1H3 |
InChI Key |
AQOBQOSXDUCSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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